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Compound of Interest

Compound Name: 1-Aminobutan-1-ol

CAS No.: 26316-35-8

Cat. No.: B8737930

Get Quote

Technical Note on Isomer Nomenclature: This guide focuses on 2-Aminobutan-1-ol (CAS: 96-

20-8).[1] While the query specified "1-Aminobutan-1-ol" (

), that specific isomer is a chemically unstable hemiaminal intermediate that rapidly
decomposes to butyraldehyde and ammonia or dehydrates to an imine.[1] In the context of
chiral building blocks for drug development, 2-Aminobutan-1-ol (

) is the stable, industrially relevant synthon used in the synthesis of Ethambutol and other
bioactive agents.[1]

Part 1: Executive Summary & Chemical Profile
2-Aminobutan-1-ol is a foundational chiral amino alcohol used extensively in the

pharmaceutical industry.[1][2] Its primary value lies in its bifunctionality—possessing both a

primary amine and a primary alcohol—and its single stereocenter at the C2 position. It serves

as the chiral core for the antitubercular drug Ethambutol and acts as a versatile precursor for

chiral auxiliaries (oxazolines) in asymmetric catalysis.
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Property Specification

IUPAC Name 2-Aminobutan-1-ol

Common Name 2-Aminobutanol, (S)-(+)-2-Amino-1-butanol

CAS (Racemic) 96-20-8

CAS (S-Isomer)
5856-62-2 (The bioactive scaffold for

Ethambutol)

CAS (R-Isomer) 5856-63-3

Molecular Formula

Chiral Center C2 (Carbon bonded to amine)

Stereochemical Significance
The (S)-(+) enantiomer is the pharmacologically active building block for Ethambutol.[1] The

enantiopurity of this starting material is critical; the (R)-isomer impurities can lead to inactive or

toxic byproducts in downstream API synthesis. Consequently, high-fidelity resolution or

asymmetric synthesis of this building block is a critical quality attribute (CQA) in process

chemistry.

Part 2: Synthesis & Production Strategies
The industrial supply of enantiopure 2-aminobutan-1-ol relies on two primary methodologies:

Classical Optical Resolution (dominant) and Biocatalytic Reductive Amination (emerging).[1]

Classical Optical Resolution (L-Tartaric Acid Route)
This remains the standard industrial protocol due to the low cost of reagents. Racemic 2-

aminobutanol is treated with L-(+)-tartaric acid to form diastereomeric salts.[1] The (S)-amine L-

tartrate salt crystallizes preferentially, allowing for separation by filtration.[1]

Mechanism of Separation:

Salt Formation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/CN101863779A/en
https://patents.google.com/patent/CN101863779A/en
https://patents.google.com/patent/CN101863779A/en
https://patents.google.com/patent/CN101863779A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8737930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[1]

Fractional Crystallization: The

has lower solubility in methanol/water mixtures.[1]

Basification: The isolated salt is treated with hydroxide (NaOH/KOH) to liberate the free (S)-

base.

Biocatalytic Synthesis (Asymmetric Reduction)
Recent advances utilize engineered enzymes (Amine Dehydrogenases or Transaminases) to

convert 2-oxobutanol (1-hydroxybutan-2-one) directly into (S)-2-aminobutan-1-ol with >99% ee.

[1] This route avoids the 50% yield loss inherent in resolution but requires expensive co-factors

(NADH/NADPH).

Visualization: Industrial Production Pathways
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Figure 1: Workflow for the classical optical resolution of 2-aminobutan-1-ol using L-tartaric acid.

[1]

Part 3: Applications in Drug Development
Synthesis of Ethambutol
Ethambutol is a bacteriostatic antimycobacterial drug. It acts by inhibiting arabinosyl

transferase, disrupting the cell wall synthesis of Mycobacterium tuberculosis.

Role of Building Block: Two units of (S)-2-aminobutan-1-ol are alkylated by 1,2-

dichloroethane.[1][3]
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Chiral Fidelity: The (S,S)-configuration is essential for therapeutic efficacy. The (R,R)-isomer

causes blindness (optic neuritis) at much lower doses, making the optical purity of the

building block a safety-critical parameter.

Chiral Auxiliaries (Oxazolines)
2-Aminobutan-1-ol reacts with nitriles or carboxylic acids to form Oxazolines.[1] These

heterocyclic compounds are used as ligands in asymmetric catalysis (e.g., in Suzuki-Miyaura

couplings or cyclopropanations).[1] The ethyl group at the C4 position of the oxazoline ring

provides steric bulk that directs the stereochemical outcome of the catalyzed reaction.

Precursor for Levetiracetam Derivatives
While Levetiracetam typically uses (S)-2-aminobutanamide, (S)-2-aminobutan-1-ol serves as a

precursor for related pyrrolidone derivatives via cyclization and oxidation sequences.[1]

Visualization: Ethambutol Synthesis Mechanism[13]
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Figure 2: Synthetic pathway for Ethambutol via double alkylation of (S)-2-aminobutan-1-ol.
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Part 4: Experimental Protocols
Protocol 1: Optical Resolution of (±)-2-Aminobutan-1-ol
This protocol isolates the (S)-enantiomer suitable for drug synthesis.[1]

Reagents:

(±)-2-Aminobutan-1-ol (Racemate)[1][4]

L-(+)-Tartaric Acid[1][4]

Solvent: Methanol (MeOH) and Water[1]

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq of L-(+)-tartaric acid in MeOH (5 mL/g). Heat to 60°C until clear.

Addition: Slowly add 1.0 eq of (±)-2-aminobutan-1-ol to the hot acid solution. The exotherm

must be controlled to maintain gentle reflux.

Crystallization: Allow the solution to cool slowly to room temperature (20-25°C) over 4 hours.

Seed crystals of pure (S)-amine tartrate may be added at 40°C to induce nucleation.[1]

Filtration: Filter the white crystalline solid. The solid is the (S)-2-aminobutan-1-ol L-tartrate

salt.[1] The mother liquor contains the (R)-isomer.[1]

Recrystallization: Recrystallize the wet cake from MeOH/Water (9:1) to upgrade chiral purity

to >99% ee.

Liberation: Dissolve the purified salt in minimal water. Add 2.0 eq of 50% NaOH solution.

Extract the liberated oil with Dichloromethane (DCM) or distill directly under reduced

pressure.

Validation: Check optical rotation. Target:

(neat).[1]

Protocol 2: Synthesis of Chiral Oxazoline Ligand
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Conversion of the building block into a catalyst ligand.

Reagents:

(S)-2-Aminobutan-1-ol[1][4][5][6][7]

Benzonitrile (or substituted nitrile)[1]

Catalyst: Zinc Chloride (

) or Chlorobenzene (solvent)[1]

Methodology:

Mix: Combine (S)-2-aminobutan-1-ol (1.2 eq), Benzonitrile (1.0 eq), and

(0.05 eq) in chlorobenzene.

Reflux: Heat to reflux (130°C) for 24 hours. Ammonia gas is evolved.

Workup: Cool to room temperature. Wash with water to remove zinc salts.

Purification: Dry the organic layer over

, concentrate, and purify via vacuum distillation.

Result: 4-ethyl-2-phenyl-2-oxazoline (Chiral Ligand).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b8737930?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8737930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

